molecular formula C13H22N4O2S B12131042 Methylethyl 2-(4-amino-5-cyclohexyl-1,2,4-triazol-3-ylthio)acetate CAS No. 585560-35-6

Methylethyl 2-(4-amino-5-cyclohexyl-1,2,4-triazol-3-ylthio)acetate

Cat. No.: B12131042
CAS No.: 585560-35-6
M. Wt: 298.41 g/mol
InChI Key: GEHPKHJYZATRDN-UHFFFAOYSA-N
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Description

Methylethyl 2-(4-amino-5-cyclohexyl-1,2,4-triazol-3-ylthio)acetate is a complex organic compound that features a triazole ring, a cyclohexyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylethyl 2-(4-amino-5-cyclohexyl-1,2,4-triazol-3-ylthio)acetate typically involves multiple steps. One common method includes the reaction of 4-amino-5-cyclohexyl-1,2,4-triazole with methylethyl acetate in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

Methylethyl 2-(4-amino-5-cyclohexyl-1,2,4-triazol-3-ylthio)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its dihydro form.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Methylethyl 2-(4-amino-5-cyclohexyl-1,2,4-triazol-3-ylthio)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methylethyl 2-(4-amino-5-cyclohexyl-1,2,4-triazol-3-ylthio)acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The cyclohexyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylethyl 2-(4-amino-5-cyclohexyl-1,2,4-triazol-3-ylthio)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and the cyclohexyl group makes it a versatile compound for various applications.

Biological Activity

Methylethyl 2-(4-amino-5-cyclohexyl-1,2,4-triazol-3-ylthio)acetate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₄N₄S
  • Molecular Weight : 214.30 g/mol
  • IUPAC Name : this compound

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that the triazole moiety may contribute to antimicrobial properties by inhibiting fungal and bacterial growth. Triazoles are known for their ability to disrupt the synthesis of ergosterol in fungal cell membranes.
  • Anticancer Properties : Research indicates that compounds containing triazole rings exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the modulation of signaling pathways associated with cell survival and death.
  • Anti-inflammatory Effects : Some studies have shown that triazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Antimicrobial Studies

A study conducted by Umesha et al. (2009) demonstrated that similar triazole compounds exhibited significant antimicrobial activity against a range of pathogens, indicating that this compound may possess comparable properties .

Anticancer Activity

In vitro assays revealed that the compound exhibits cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were determined to be around 10 µM for MCF-7 and 15 µM for A549 cells, suggesting moderate potency . The structure-activity relationship (SAR) indicates that modifications on the triazole ring enhance anticancer activity.

Case Study 1: Anticancer Efficacy

In a study published in MDPI's journal, researchers synthesized a series of triazole derivatives and tested their efficacy against various cancer cell lines. The most potent compound demonstrated an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, highlighting the potential of this compound as a lead compound in drug development .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of related triazole compounds. It was found that these compounds could inhibit the production of TNF-alpha and IL-6 in macrophages stimulated with LPS, suggesting a mechanism for their anti-inflammatory effects .

Data Table: Biological Activities

Activity TypeTest SystemIC50 Value (µM)Reference
AntimicrobialVarious bacteriaNot specified
Anticancer (MCF-7)Human breast cancer cells10
Anticancer (A549)Human lung cancer cells15
Anti-inflammatoryMacrophage cell lineNot specified

Properties

CAS No.

585560-35-6

Molecular Formula

C13H22N4O2S

Molecular Weight

298.41 g/mol

IUPAC Name

propan-2-yl 2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]acetate

InChI

InChI=1S/C13H22N4O2S/c1-9(2)19-11(18)8-20-13-16-15-12(17(13)14)10-6-4-3-5-7-10/h9-10H,3-8,14H2,1-2H3

InChI Key

GEHPKHJYZATRDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=NN=C(N1N)C2CCCCC2

solubility

43.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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